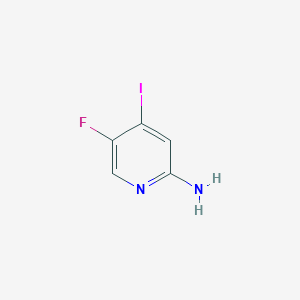

5-Fluoro-4-iodopyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-iodopyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKOBZNEWCGRPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Fluoro-4-iodopyridin-2-amine

Abstract

5-Fluoro-4-iodopyridin-2-amine (CAS No. 1649470-53-0) is a halogenated aminopyridine derivative of increasing interest to the pharmaceutical and agrochemical research sectors. Its unique substitution pattern, featuring an electron-donating amino group, an electron-withdrawing fluorine atom, and a versatile iodine atom, makes it a valuable scaffold for the synthesis of novel chemical entities. The iodine atom, in particular, serves as a strategic handle for introducing further complexity through cross-coupling reactions. This guide provides a comprehensive overview of the known physical and chemical properties of this compound. In light of the limited publicly available experimental data, this document also outlines robust, standardized protocols for the experimental determination of its key physical characteristics, proposes a plausible synthetic route, and details essential safety and handling procedures.

Core Compound Identity and Structure

This compound is a substituted pyridine ring. The core structure consists of a pyridine backbone with an amine group at the 2-position, a fluorine atom at the 5-position, and an iodine atom at the 4-position. This arrangement of functional groups dictates its reactivity and physical behavior.

| Property | Value | Source |

| CAS Number | 1649470-53-0 | [1] |

| Molecular Formula | C₅H₄FIN₂ | [1] |

| Molecular Weight | 238.00 g/mol | [1] |

| Canonical SMILES | NC1=CC(I)=C(F)C=N1 | [1] |

| Synonyms | 5-Fluoro-4-iodo-2-pyridinamine | [1] |

| Purity (Typical) | ≥97% | [1] |

Computational Chemistry Data

The following table summarizes key computed molecular descriptors which are valuable for predicting the compound's behavior in biological systems and chromatographic applications.

| Descriptor | Value | Significance | Source |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. | |

| LogP (Octanol-Water Partition Coefficient) | 1.4075 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | |

| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and fluorine atom can act as H-bond acceptors. | |

| Hydrogen Bond Donors | 1 | The primary amine group is a hydrogen bond donor. | |

| Rotatable Bonds | 0 | The molecule is rigid, which can be advantageous for binding to specific protein targets. |

Physical and Spectroscopic Properties: An Overview

Notice to the Reader: Specific, experimentally-validated data for many physical properties of this compound are not extensively reported in peer-reviewed literature. The following sections provide predictions based on structural analysis of the molecule and data from closely related analogues. Standardized experimental protocols are provided in Section 4 to enable researchers to determine these values empirically.

Predicted Physical State and Appearance

Based on the properties of similar aminopyridines, this compound is predicted to be a solid at standard temperature and pressure (STP) . Its color may range from white to off-white or pale yellow, with variations often attributable to trace impurities.

Predicted Thermal Properties

-

Melting Point: A definitive melting point has not been published. However, the presence of a primary amine capable of hydrogen bonding, coupled with the significant molecular weight contribution of the iodine atom, suggests strong intermolecular forces. Therefore, a relatively high melting point, likely exceeding 100 °C, is anticipated.

-

Boiling Point: The boiling point is expected to be high, and it is plausible that the compound may undergo thermal decomposition before boiling under atmospheric pressure.

Predicted Solubility Profile

The principle of "like dissolves like" provides a framework for predicting solubility. The molecule possesses both polar (amine, fluorine, pyridine nitrogen) and nonpolar (iodinated aromatic ring) characteristics.

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

-

Moderate Solubility: Expected in polar protic solvents like methanol and ethanol.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes and in water.

Spectroscopic Characterization

While specific spectra are not publicly available, the expected spectroscopic signatures can be predicted:

-

¹H NMR: The spectrum would show distinct signals for the two aromatic protons and a broad signal for the amine (-NH₂) protons. The chemical shifts would be influenced by the electronic effects of the fluorine and iodine substituents.

-

¹³C NMR: Five distinct signals for the aromatic carbons would be expected. The carbon atoms bonded to fluorine and iodine would exhibit characteristic chemical shifts and, in the case of the C-F bond, coupling (J-coupling).

-

¹⁹F NMR: A singlet is expected for the single fluorine atom.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 238. The isotopic pattern would be characteristic of a compound containing one iodine atom.

Proposed Synthesis and Purification

A plausible and efficient synthetic route to this compound involves the direct electrophilic iodination of the commercially available precursor, 2-amino-5-fluoropyridine. The amino group at the 2-position is a strong activating group that directs electrophilic substitution to the 3- and 5-positions. The fluorine at the 5-position deactivates the ring slightly but the primary directing influence will be the amino group. Iodination is expected to occur at the vacant 4-position, which is ortho to the activating amino group.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols for Physical Property Determination

The following protocols describe standard, reliable methods for determining the key physical properties of the title compound.

Protocol: Melting Point Determination

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube into a calibrated digital melting point apparatus.

-

Heating Profile: Use a rapid heating rate (10-20 °C/min) for an initial approximate determination. For an accurate measurement, repeat with a fresh sample, heating rapidly to within 15-20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the gold standard.

Caption: Experimental workflow for solubility determination via the shake-flask method.

-

Preparation: Add an amount of solid this compound visibly in excess of what will dissolve to a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., DMSO, methanol, water).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

-

Quantification: Accurately dilute the filtered sample and analyze it using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined against a standard calibration curve.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from the known hazards of its structural analogues, such as 2-amino-5-fluoropyridine and other halogenated pyridines.[2][3][4]

-

Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[2][3]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. A recommended storage temperature is 4°C.[1] Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block whose full potential is still being explored. While a comprehensive, experimentally verified dataset of its physical properties is yet to be established in the public domain, this guide provides a robust framework for its characterization. By combining structural predictions with standardized experimental protocols, researchers can confidently and safely incorporate this versatile compound into their discovery and development pipelines.

References

Synthesis route for 5-Fluoro-4-iodopyridin-2-amine

An In-depth Technical Guide to the Synthesis of 5-Fluoro-4-iodopyridin-2-amine

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique trifunctional architecture, featuring an amino group, a fluorine atom, and an iodine atom, renders it an exceptionally versatile synthon for constructing complex molecular frameworks. The presence of iodine facilitates a wide array of cross-coupling reactions, while the fluorine atom can modulate pharmacokinetic properties and serve as a handle for ¹⁸F radiolabeling in Positron Emission Tomography (PET) imaging applications.[1] This guide provides a comprehensive overview of a robust and reproducible synthesis route for this high-value intermediate, focusing on the principles of electrophilic aromatic substitution, reaction optimization, and detailed procedural workflows for researchers in the pharmaceutical and life sciences sectors.

Strategic Importance in Drug Discovery

The substituted pyridinamine scaffold is a privileged structure in numerous therapeutic areas. Specifically, this compound serves as a key precursor in the synthesis of targeted therapies, including potent kinase inhibitors for oncology.[1] Its structural motifs allow for precise modification to enhance biological activity, selectivity, and metabolic stability, making it an invaluable tool for lead optimization campaigns.[1][2] The strategic placement of the iodo and fluoro groups offers distinct synthetic handles that can be addressed sequentially to build molecular complexity.

Retrosynthetic Analysis and Mechanistic Considerations

The most direct and atom-economical approach to this compound is the regioselective iodination of the commercially available starting material, 5-fluoro-2-aminopyridine.

Diagram 1: Retrosynthetic Pathway

References

5-Fluoro-4-iodopyridin-2-amine: A Comprehensive Technical Guide for Researchers

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and iodine, into heterocyclic scaffolds is a cornerstone of molecular design. 5-Fluoro-4-iodopyridin-2-amine, a highly functionalized pyridine derivative, has emerged as a valuable building block for the synthesis of novel bioactive molecules. This in-depth technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identification

At the heart of any chemical investigation is the precise identification of the molecule . This compound is cataloged with the following identifiers:

| Identifier | Value | Source |

| CAS Number | 1649470-53-0 | ChemScene[1] |

| Molecular Formula | C₅H₄FIN₂ | ChemScene[1] |

| Molecular Weight | 238.00 g/mol | ChemScene[1] |

Physicochemical and Spectroscopic Profile

Understanding the physicochemical and spectroscopic properties of a compound is paramount for its effective use in synthesis and analysis. Below is a summary of key computed and predicted data for this compound.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | ChemScene[1] |

| LogP | 1.4075 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Data | Source |

| ¹H NMR | H-3: 6.5 - 7.0 ppm | Benchchem[2] |

| ¹³C NMR | C-2: 158 - 162 ppm | Benchchem[2] |

| Infrared (IR) | N-H Stretch (asymmetric & symmetric): 3300 - 3500 cm⁻¹ | Benchchem[2] |

Synthesis and Chemical Reactivity

The true synthetic utility of this compound lies in its orthogonal reactivity. The presence of three distinct functional groups—an amino group, a fluorine atom, and an iodine atom—on the pyridine ring allows for a stepwise and selective modification of the molecule.[2]

-

The iodo group is a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This enables the introduction of diverse substituents at the 4-position.

-

The amino group can be readily acylated, alkylated, or converted into other functional groups, providing another point of diversification.[2]

-

The fluoro group , while generally less reactive, significantly influences the electronic properties of the pyridine ring and can enhance the metabolic stability and binding affinity of derivative compounds.

This multi-faceted reactivity makes this compound an excellent scaffold for combinatorial chemistry and the generation of diverse chemical libraries for high-throughput screening.[2]

Illustrative Synthetic Workflow (for a related isomer)

The following diagram illustrates a plausible synthetic workflow for the iodination of a fluorinated aminopyridine, based on the synthesis of 2-amino-5-fluoro-3-iodopyridine.

Caption: A potential workflow for the synthesis of an iodinated fluoroaminopyridine.

Applications in Research and Drug Development

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and binding affinity. This compound serves as a key intermediate for introducing a fluorinated pyridine scaffold into larger, more complex molecules. Pyridine-based structures are prevalent in a multitude of biologically active compounds, including those targeting the central nervous system.

The versatility of this compound in various coupling reactions makes it an invaluable tool for structure-activity relationship (SAR) studies. By systematically modifying the substituents at the 4-position via the iodo group, medicinal chemists can fine-tune the biological activity of a lead compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, general precautions for handling similar halogenated aromatic amines should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4]

-

Engineering Controls: Use only under a chemical fume hood to avoid inhalation.[3][4]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[3][4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Protect from light.[1]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Skin: Wash with plenty of soap and water.[3]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.[3]

-

Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

Conclusion

This compound is a strategically designed chemical building block that offers significant advantages in the synthesis of novel compounds for drug discovery and materials science. Its unique combination of reactive sites allows for a high degree of molecular diversification, making it a valuable asset for any research program focused on the development of functionalized heterocyclic molecules. As with any chemical reagent, adherence to strict safety protocols is essential for its handling and use.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-4-iodopyridin-2-amine

This guide provides a detailed analysis of the expected spectroscopic signature of 5-Fluoro-4-iodopyridin-2-amine (CAS: 1649470-53-0), a key heterocyclic building block for researchers in medicinal chemistry and materials science. While experimentally acquired spectra for this specific compound are not widely published, this document leverages extensive spectroscopic principles and data from analogous structures to provide a robust, predictive characterization. This approach offers scientists a reliable framework for identifying and analyzing this molecule.

The molecular structure, with its unique arrangement of electron-donating (amine) and electron-withdrawing (fluoro, iodo) groups on a pyridine core, presents a compelling case study in spectroscopic interpretation. Understanding its signature is paramount for confirming its identity in a reaction mixture, assessing its purity, and elucidating its role in further chemical transformations.

Molecular Structure and Spectroscopic Overview

The logical first step in any spectroscopic analysis is a clear visualization of the molecule and a high-level workflow for its characterization.

Caption: Molecular structure and analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete assignment. The following predictions are based on established substituent effects on the pyridine ring.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and a broad signal for the amine protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | ~6.5 - 6.7 | Doublet (d) | ~2-3 Hz (⁴JHF) | Proton adjacent to NH₂ |

| H-6 | ~7.8 - 8.0 | Doublet (d) | ~8-9 Hz (³JHF) | Proton adjacent to Nitrogen |

| NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | - | Amine Protons |

Causality Behind the Predictions:

-

H-3: This proton is shielded by the strong electron-donating amino group at C-2, shifting it significantly upfield. It experiences a small four-bond coupling (⁴J) to the fluorine atom at C-5.

-

H-6: This proton is deshielded by the adjacent electronegative ring nitrogen and the fluorine at C-5, causing a downfield shift. It will exhibit a larger three-bond coupling (³J) to the fluorine atom.

-

NH₂: The amine protons are exchangeable, leading to a characteristically broad signal whose chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR & ¹⁹F NMR Data

The ¹³C NMR spectrum will be heavily influenced by the carbon-fluorine and carbon-iodine bonds. ¹⁹F NMR provides a direct and sensitive probe for the fluorine environment.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹³C NMR | ||||

| C-2 | ~158 - 162 | Doublet (d) | ~5-10 Hz (³JCF) | Carbon bonded to NH₂ |

| C-3 | ~110 - 114 | Doublet (d) | ~3-5 Hz (³JCF) | |

| C-4 | ~85 - 90 | Doublet (d) | ~20-25 Hz (²JCF) | Carbon bonded to Iodine |

| C-5 | ~150 - 155 | Doublet (d) | ~230-250 Hz (¹JCF) | Carbon bonded to Fluorine |

| C-6 | ~140 - 145 | Doublet (d) | ~15-20 Hz (²JCF) | |

| ¹⁹F NMR | ||||

| F-5 | ~(-120) - (-130) | Multiplet | - | Fluorine on pyridine ring |

Causality Behind the Predictions:

-

C-F Coupling: The most defining feature of the ¹³C spectrum will be the large one-bond coupling constant (¹JCF) for C-5, a direct result of its bond to fluorine. Smaller two- and three-bond couplings will be observed for the other carbons, providing invaluable confirmation of the fluorine's position.

-

C-I Bond Effect: The C-4 signal is expected to be shifted significantly upfield due to the "heavy atom effect" of the directly attached iodine.

-

¹⁹F NMR: The chemical shift is predicted relative to a CFCl₃ standard. The signal will be complex due to coupling with H-3 and H-6, appearing as a multiplet.

An In-depth Technical Guide to the Solubility of 5-Fluoro-4-iodopyridin-2-amine in Common Organic Solvents

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive exploration of the solubility characteristics of 5-Fluoro-4-iodopyridin-2-amine, a halogenated pyridine derivative of significant interest in medicinal chemistry.

This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It aims to deliver not just raw data, but a deeper, mechanistic understanding of the factors governing the solubility of this compound. By examining its structural features and the principles of solute-solvent interactions, this guide offers predictive insights and practical methodologies for your experimental work.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 1649470-53-0) possesses a unique combination of functional groups that dictate its solubility profile.[1]

-

Molecular Formula: C₅H₄FIN₂[1]

-

Molecular Weight: 238.00 g/mol [1]

-

LogP: 1.4075[1]

-

Hydrogen Bond Acceptors: 2[1]

-

Hydrogen Bond Donors: 1[1]

-

Topological Polar Surface Area (TPSA): 38.91 Ų[1]

The presence of a primary amine (-NH₂), a pyridine ring nitrogen, a fluorine atom, and an iodine atom creates a molecule with distinct polar and non-polar regions, capable of participating in a variety of intermolecular interactions.

Predicting Solubility: A Mechanistic Approach

The adage "like dissolves like" provides a foundational principle for understanding solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For this compound, several key interactions are at play:

-

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors.[2][3][4][5][6] Solvents capable of hydrogen bonding, particularly polar protic solvents like alcohols, are expected to be effective at solvating this molecule.[2][3][4][5][6] The ability of a solvent to disrupt the intermolecular hydrogen bonds within the solid lattice of the compound is crucial for dissolution.[4]

-

Dipole-Dipole Interactions: The electronegative fluorine and nitrogen atoms, along with the carbon-iodine bond, create significant bond dipoles, resulting in a net molecular dipole moment. Polar aprotic solvents, such as DMSO and DMF, which possess large dipole moments, will interact favorably with these regions of the molecule.

-

Halogen Bonding: The iodine atom on the pyridine ring can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile.[7][8][9][10][11] This can be a significant interaction, particularly in solvents that can act as halogen bond acceptors.

-

Van der Waals Forces: Non-polar solvents, such as toluene and hexane, will primarily interact with the aromatic ring and the bulky iodine atom through weaker van der Waals forces. These interactions are generally less effective at overcoming the strong intermolecular forces in the solid state, leading to lower solubility.

Predicted Solubility in Common Organic Solvents

| Solvent Class | Solvent | Polarity Index | Predicted Solubility (at ambient temperature) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very High (> 100 mg/mL) |

| N,N-Dimethylformamide (DMF) | 6.4 | Very High (> 100 mg/mL) | |

| Acetonitrile | 5.8 | Moderate (10 - 50 mg/mL) | |

| Acetone | 5.1 | Moderate (10 - 50 mg/mL) | |

| Polar Protic | Methanol | 6.6 | High (50 - 100 mg/mL) |

| Ethanol | 5.2 | Moderate to High (25 - 75 mg/mL) | |

| Isopropanol | 4.3 | Moderate (10 - 50 mg/mL) | |

| Moderately Polar | Tetrahydrofuran (THF) | 4.2 | Low to Moderate (5 - 25 mg/mL) |

| Dichloromethane (DCM) | 3.4 | Low (1 - 10 mg/mL) | |

| Ethyl Acetate | 4.3 | Low (1 - 10 mg/mL) | |

| Non-Polar | Toluene | 2.3 | Very Low (< 1 mg/mL) |

| Hexane | 0.0 | Insoluble (< 0.1 mg/mL) |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a well-controlled experimental procedure is essential. The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reproducibility.[17][18][19][20][21]

Shake-Flask Method Protocol

1. Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a glass vial. The excess solid is crucial to ensure that the solution reaches equilibrium saturation.

-

Add a precise volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

2. Equilibration:

-

Place the vial in a constant temperature shaker or rotator. For consistency, a standard temperature of 25°C is recommended.

-

Agitate the suspension for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.

3. Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed for at least 2 hours to permit the undissolved solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

4. Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

5. Calculation:

-

Calculate the solubility (S) using the following formula:

-

S (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

-

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility: A Deeper Dive

Caption: Key intermolecular forces governing solubility.

Safety Precautions

When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety practices.[22][23][24][25]

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[22][23]

Conclusion

The solubility of this compound is a complex interplay of its structural features and the properties of the chosen solvent. Its ability to participate in hydrogen bonding, dipole-dipole interactions, and halogen bonding suggests a favorable solubility profile in polar protic and polar aprotic solvents. For researchers and drug development professionals, the predictive data and the detailed experimental protocol provided in this guide offer a robust framework for incorporating this promising compound into their workflows. Accurate solubility determination is a cornerstone of successful pharmaceutical development, and a thorough understanding of the underlying principles is key to navigating the challenges of formulation and delivery.

References

- 1. chemscene.com [chemscene.com]

- 2. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 3. homework.study.com [homework.study.com]

- 4. al-kindipublisher.com [al-kindipublisher.com]

- 5. m.youtube.com [m.youtube.com]

- 6. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dichlorine–pyridine N-oxide halogen-bonded complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 15. Reagents & Solvents [chem.rochester.edu]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 22. echemi.com [echemi.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. fishersci.ch [fishersci.ch]

- 25. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 5-Fluoro-4-iodopyridin-2-amine for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of 5-Fluoro-4-iodopyridin-2-amine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical structure, nomenclature, and key physicochemical properties, while also exploring its synthesis, reactivity, and applications, grounded in established scientific literature.

Chemical Structure and Nomenclature

At the heart of its utility lies the unique arrangement of substituents on the pyridine ring. Understanding this structure is fundamental to appreciating its reactivity and potential applications.

IUPAC Name

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name explicitly defines the location and identity of each functional group attached to the central pyridine ring.

Chemical Structure

The molecule consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are placed as follows:

-

An amino group (-NH2) is located at the C2 position.

-

A fluoro group (-F) is at the C5 position.

-

An iodo group (-I) is at the C4 position.

The presence and relative positions of the electron-donating amino group and the electron-withdrawing halogen atoms (fluorine and iodine) create a distinct electronic profile, influencing the molecule's reactivity and its interactions in biological systems.

Below is a 2D representation of the chemical structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of key physicochemical properties is crucial for laboratory handling, reaction setup, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₅H₄FIN₂ | [1] |

| Molecular Weight | 238.00 g/mol | [1] |

| Appearance | Off-white to yellow or brown solid/powder | |

| Melting Point | 114 - 118 °C | |

| Solubility | Soluble in DMSO and methanol | |

| CAS Number | 1649470-53-0 | [1] |

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The reactivity of the final compound is dominated by the interplay of its functional groups, making it a versatile building block.

Synthetic Strategy

The generalized workflow is depicted below:

Caption: Generalized synthetic workflow for this compound.

Causality in Synthesis: The amino group at C2 is an ortho-, para-director. In the case of the pyridine ring, this directs electrophilic substitution to the C3 and C5 positions. However, the C5 position is already occupied by a fluorine atom. Therefore, iodination is expected to occur at the C3 position. To achieve substitution at the C4 position, steric hindrance at the C3 position or the use of specific catalysts or directing groups might be necessary to overcome the inherent electronic preference.

Key Reactivity Insights

-

Suzuki and other Cross-Coupling Reactions: The iodo group at the C4 position is an excellent leaving group, making this compound a prime substrate for palladium-catalyzed cross-coupling reactions. This includes the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, allowing for the facile introduction of a diverse array of aryl, heteroaryl, alkynyl, and amino moieties. The differential reactivity between the C-I and C-F bonds allows for selective coupling at the C4 position.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C5 position is activated by the electron-withdrawing pyridine nitrogen, making it susceptible to displacement by strong nucleophiles under appropriate conditions. This offers a secondary site for functionalization after the C4 position has been modified.

-

Modification of the Amino Group: The amino group at C2 can undergo a range of standard chemical transformations, including acylation, alkylation, and diazotization, providing further opportunities for molecular diversification.

Applications in Drug Discovery and Development

The structural motifs present in this compound are highly sought after in modern drug discovery, particularly in the development of targeted therapies.

Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[3] This structural element mimics the adenine portion of ATP, allowing the inhibitor to anchor into the ATP-binding site of the kinase enzyme. The substituents at the C4 and C5 positions provide vectors for synthetic elaboration, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The iodo group is particularly valuable as it allows for the introduction of larger, often hydrophobic, groups via cross-coupling reactions to occupy deeper pockets within the kinase active site. While specific examples detailing the use of this compound are found within the patent literature, the general utility of such scaffolds is widely recognized in the development of inhibitors for kinases such as SYK and JAK.[4]

Other Therapeutic Areas

Beyond kinase inhibition, the versatility of the this compound scaffold makes it an attractive starting point for the synthesis of compounds targeting a wide range of other biological targets, including G-protein coupled receptors (GPCRs), ion channels, and other enzyme families. Its suitability for library synthesis makes it a valuable tool in high-throughput screening campaigns aimed at identifying novel therapeutic agents.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation for this class of molecules. This protocol is adapted from established procedures for similar iodo-pyridine derivatives.[5][6]

Objective: To couple an arylboronic acid with this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.

-

Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture, followed by the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Self-Validation: The successful execution of the protocol is confirmed by the consumption of starting materials and the formation of the product, as observed by TLC or LC-MS. The identity and purity of the final product are unequivocally confirmed by spectroscopic methods, primarily ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic signals of the newly formed biaryl structure.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Safety glasses, a laboratory coat, and chemical-resistant gloves are mandatory.

-

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

It is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information prior to use.

Conclusion

This compound stands as a highly valuable and versatile building block for contemporary organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the predictable and high-yielding reactivity of the iodo group in cross-coupling reactions, solidifies its importance in the efficient assembly of complex molecular architectures for drug discovery. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is paramount for researchers and scientists seeking to harness its full potential in their synthetic campaigns.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Stability and Storage of 5-Fluoro-4-iodopyridin-2-amine for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of starting materials and intermediates is paramount. 5-Fluoro-4-iodopyridin-2-amine, a key building block in the synthesis of complex molecules, is no exception. Its unique trifunctionalized pyridine structure makes it a valuable synthon, but also introduces specific stability considerations that must be carefully managed to ensure the reproducibility of experimental results and the quality of downstream products. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling.

The Chemical Landscape of this compound: An Overview of Inherent Stability Factors

The stability of this compound is intrinsically linked to its molecular architecture. The presence of an electron-donating amine group, an electron-withdrawing fluorine atom, and a relatively labile iodine atom on a pyridine ring creates a molecule with several potential degradation pathways. The carbon-iodine (C-I) bond is notably the weakest among the carbon-halogen bonds, making it susceptible to cleavage under various conditions.[1][2]

Key structural features influencing stability include:

-

The Carbon-Iodine Bond: This is the most significant feature from a stability perspective. The C-I bond can be cleaved by light, heat, and certain chemical reagents, leading to the formation of molecular iodine (I₂) and the corresponding des-iodo impurity.[1] This degradation is often visually indicated by a yellowing or browning of the material.[1]

-

The Aminopyridine Core: The pyridine ring itself is a relatively stable aromatic system. However, the amino group can be susceptible to oxidation.

-

The Fluoro Substituent: The fluorine atom is a stable substituent and does not typically participate in degradation pathways under normal laboratory conditions.

Recommended Storage Conditions: A Data-Driven Approach

To ensure the long-term integrity of this compound, specific storage conditions are crucial. These recommendations are based on both supplier data and a fundamental understanding of the compound's chemical properties.

| Parameter | Recommended Condition | Rationale |

| Temperature | 4°C (Refrigerated) | Reduces the rate of potential thermal degradation by minimizing the kinetic energy available to overcome the activation energy for C-I bond cleavage.[1][3] |

| Light | Protect from light (Store in an amber or opaque container) | Minimizes photolytic cleavage (photolysis) of the weak C-I bond, a common degradation pathway for iodinated compounds.[1][3] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | For long-term storage, an inert atmosphere is recommended to prevent potential oxidation of the amine group. |

| Moisture | Keep container tightly closed in a dry place | Prevents hydrolysis and potential moisture-facilitated degradation pathways.[1][4] |

Experimental Protocols for Handling and Stability Assessment

Adherence to proper handling procedures is as critical as maintaining optimal storage conditions. The following protocols are designed to minimize degradation during experimental use.

General Handling Protocol

-

Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: For sensitive reactions, handle the solid in a glovebox or under a stream of inert gas (e.g., argon or nitrogen).

-

Minimize Exposure: Weigh out the required amount of material promptly and securely reseal the container. Minimize the time the container is open to the atmosphere.

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and sources of ignition.

Assessing Compound Purity and Degradation

Regularly assessing the purity of this compound is a critical component of quality control.

-

Visual Inspection: A change in color from white/off-white to yellow or brown is a primary indicator of degradation.

-

Purity Analysis (HPLC):

-

Mobile Phase: A gradient of water and acetonitrile with a common modifier like 0.1% trifluoroacetic acid or formic acid is a good starting point. .

-

Column: A C18 reversed-phase column is typically suitable.

-

Detection: UV detection at a wavelength where the parent compound and potential impurities absorb (e.g., 254 nm).

-

Degradation Monitoring: The appearance of new peaks, particularly an earlier eluting peak corresponding to the des-iodo analogue, is indicative of degradation.

-

-

Structural Confirmation (NMR):

-

¹H and ¹³C NMR spectroscopy can confirm the structure of the material and identify major impurities. The absence of the characteristic signals for the iodinated pyridine and the appearance of new signals would indicate degradation.

-

Visualization of Key Concepts

To further clarify the principles outlined in this guide, the following diagrams illustrate the primary degradation pathway and the recommended storage workflow.

Caption: Primary degradation pathway of this compound.

Caption: Recommended workflow for storage and handling.

Conclusion: Ensuring Experimental Success

The chemical stability of this compound is a manageable parameter that, when controlled, ensures the reliability and reproducibility of research and development activities. By understanding the inherent chemical properties of the molecule and adhering to the storage and handling protocols outlined in this guide, scientists can safeguard the integrity of this valuable building block. A proactive approach to stability management is a cornerstone of robust scientific practice and is essential for the successful advancement of drug discovery programs.

References

Topic: Key Reactive Sites on the 5-Fluoro-4-iodopyridin-2-amine Molecule

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Fluoro-4-iodopyridin-2-amine is a privileged heterocyclic building block, offering a constellation of reactive sites that can be selectively addressed to construct complex molecular architectures. Its utility in medicinal chemistry and materials science is predicated on a nuanced understanding of the electronic interplay between the pyridine core and its substituents: a nucleophilic amino group, an inductively withdrawing fluorine atom, and a highly versatile iodine atom. This guide provides a comprehensive analysis of the molecule's key reactive centers, detailing the hierarchy of their reactivity and providing field-proven protocols for their strategic functionalization. We will explore the dominant reaction pathways, including transition-metal-catalyzed cross-couplings, nucleophilic reactions, and directed metalations, offering a practical framework for the rational design of synthetic routes.

The Molecular Landscape: An Overview of Electronic Influences

The reactivity of this compound is not merely the sum of its parts, but a result of the synergistic and sometimes competing electronic effects of its functional groups.

-

Pyridine Nitrogen: As a heteroatom within the aromatic ring, the nitrogen atom is inherently electron-withdrawing, creating an electron-deficient (π-deficient) system that influences the reactivity of all ring positions.

-

2-Amino Group: This is a powerful electron-donating group (EDG) through resonance (+M effect). It significantly increases the electron density of the pyridine ring, particularly at the ortho (C3) and para (C5) positions, and serves as a potent nucleophilic site.

-

4-Iodo Group: The iodine atom is primarily valued for its role as an excellent leaving group in cross-coupling reactions. Its carbon-iodine (C-I) bond is weaker than corresponding C-Br or C-Cl bonds, making it the most susceptible site for oxidative addition to a metal catalyst.[1][2]

-

5-Fluoro Group: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect), lowering the pKa of the pyridine ring and influencing the reactivity of adjacent positions.[3][4] Its incorporation can also enhance metabolic stability and membrane permeability in drug candidates.[3][4]

This unique electronic arrangement creates a hierarchy of reactivity, allowing for a high degree of regiochemical control in synthetic transformations.

The Primary Hub of Reactivity: The 4-Iodo Position

The C4-iodo group is unequivocally the most versatile and frequently addressed reactive site on the molecule. Its lability in the presence of transition metal catalysts makes it the ideal handle for building molecular complexity through cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The palladium-catalyzed Suzuki-Miyaura reaction is a robust and widely used method for forming new carbon-carbon bonds. The 4-iodo position of the title compound readily couples with a variety of aryl and heteroaryl boronic acids and esters with high selectivity.[1][5][6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Toluene/H₂O | 90-100 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2-3) | - | Cs₂CO₃ | 1,4-Dioxane | 80-100 |

| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | THF/H₂O | 70-90 |

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4 Position

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv).

-

Reaction: Heat the mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Diagram 1: The Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling at the C4-iodo position.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of diarylamines or N-aryl heterocycles, the Buchwald-Hartwig amination is the premier method. This reaction demonstrates excellent regioselectivity, coupling primary or secondary amines exclusively at the 4-position.[7][8] This selectivity is critical, as it avoids competitive reactions at the C-F bond, which would require harsher conditions for nucleophilic aromatic substitution.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to install terminal alkynes, forming conjugated arylalkyne systems.[9][10] The reaction is co-catalyzed by palladium and copper(I) and shows a strong preference for the C-I bond, leaving the other positions on the ring untouched under standard conditions.[2][11]

The Nucleophilic Center: The 2-Amino Group

The 2-amino group is a key site for derivatization through reactions typical of primary amines. It also functions as a powerful directing group for metallation.

Acylation and Sulfonylation

The lone pair on the amino nitrogen is highly nucleophilic, readily attacking a variety of electrophiles. Reaction with acyl chlorides, anhydrides, or activated carboxylic acids yields stable amides. Similarly, reaction with sulfonyl chlorides produces sulfonamides. These transformations are fundamental for peptide-like bond formation and for modulating the electronic properties of the scaffold.

Experimental Protocol: N-Acylation with Acetyl Chloride

-

Dissolution: Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equiv), to act as an acid scavenger.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Electrophile Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 equiv) dropwise while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching & Extraction: Upon completion, quench the reaction with the addition of water. Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

-

Washing: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the acylated product, which can be further purified by recrystallization or chromatography if necessary.

Directed ortho-Metalation (DoM)

The 2-amino group can function as a Directed Metalation Group (DMG), coordinating to a strong organolithium base and directing deprotonation to the adjacent C3 position.[12][13][14] However, this pathway is in direct competition with lithium-halogen exchange at the more electronically favorable C4-iodo position. The reaction outcome is highly sensitive to conditions.

-

Kinetic Control (Low Temperature): At very low temperatures (e.g., -78 °C or below), deprotonation at C3 (ortho-lithiation) can sometimes be favored.

-

Thermodynamic Control (Higher Temperature): As the temperature rises, the faster and often more thermodynamically stable lithium-halogen exchange at the C4 position typically dominates.

Diagram 2: Competing Lithiation Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Fluoro-6-iodopyridin-2-amine | Benchchem [benchchem.com]

- 5. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 14. baranlab.org [baranlab.org]

Navigating the Procurement of 5-Fluoro-4-iodopyridin-2-amine: A Technical Guide for Researchers

For Immediate Release

This guide provides an in-depth technical overview of 5-Fluoro-4-iodopyridin-2-amine (CAS No. 1649470-53-0), a critical building block for researchers and professionals in drug development. This document offers a comprehensive analysis of commercial suppliers, quality specifications, synthesis strategies, and key applications, empowering informed decision-making in the procurement and utilization of this versatile compound.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a halogenated pyridine derivative that has garnered significant interest in the pharmaceutical and life sciences sectors. Its unique trifunctional nature, featuring an amine, a fluoro, and an iodo group on a pyridine scaffold, offers medicinal chemists a versatile platform for the synthesis of complex molecules. The strategic placement of these functional groups allows for selective and sequential chemical modifications, making it a valuable starting material for the construction of novel drug candidates. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the iodo and amino groups serve as key handles for various cross-coupling and derivatization reactions, respectively.

Commercial Supplier Landscape

A critical aspect for any research and development program is the reliable sourcing of starting materials. The following table provides a comparative overview of prominent commercial suppliers of this compound, offering insights into their typical product specifications.

| Supplier | CAS Number | Purity Specification | Available Quantities | Notes |

| Sigma-Aldrich | 1649470-53-0 | Not explicitly listed, requires inquiry | Varies, typically research quantities | A well-established supplier with a broad distribution network. |

| ChemScene | 1649470-53-0 | ≥97%[1] | Gram to multi-gram scale | Offers custom synthesis and process optimization services.[1] |

| Ambeed | 1649470-53-0 | Not explicitly listed, requires inquiry | Research quantities | Provides a range of pyridinamine derivatives. |

| Capot Chemical | 1649470-53-0 | Not explicitly listed, requires inquiry | Inquire for details | A supplier of fine chemicals for research and development. |

| BLD Pharm | 1649470-53-0 | Not explicitly listed, requires inquiry | Research to bulk quantities | Global supplier with warehousing in multiple regions.[2] |

| Ottokemi | 1649470-53-0 | 97% | Research quantities | Supplier of research and essential chemicals. |

| AK Scientific, Inc. | 1649470-53-0 | 95% | Research quantities | Provides safety data sheets and basic chemical properties. |

Note: Purity, availability, and lead times are subject to change. It is imperative for researchers to request a certificate of analysis (CoA) from the supplier to verify the quality and purity of the specific lot being purchased.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is paramount for the reproducibility of synthetic procedures and the integrity of biological data. A typical Certificate of Analysis should include data from the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, typically expressed as a percentage of the main peak area.

Researchers should scrutinize the CoA for any unassigned peaks in the spectra or a purity level that does not meet the requirements of their intended application.

Representative Synthesis Protocol

While the exact proprietary synthesis methods used by commercial suppliers are not publicly disclosed, a plausible synthetic route can be extrapolated from the chemical literature for structurally similar compounds. The following is a representative, non-infringing protocol for the iodination of a fluorinated aminopyridine, which illustrates the general principles that could be involved in the synthesis of this compound.

Reaction: Iodination of 2-Amino-5-fluoropyridine

This protocol is adapted from a patented procedure for the synthesis of a related compound, 2-amino-5-fluoro-3-iodopyridine, and is provided for illustrative purposes only.[3]

Materials:

-

2-Amino-5-fluoropyridine

-

Silver sulfate (Ag₂SO₄)

-

Iodine (I₂)

-

Ethanol

-

Ethyl acetate

-

Sodium carbonate solution

-

Sodium thiosulfate solution

-

Saturated sodium chloride solution (brine)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

In a suitable reaction vessel, dissolve 2-amino-5-fluoropyridine and silver sulfate in ethanol.

-

To this stirred solution, add powdered iodine portion-wise at ambient temperature.

-

Continue stirring the reaction mixture for approximately 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, filter the reaction mixture to remove insoluble materials and wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and a sodium carbonate solution.

-

Separate the organic layer and wash it sequentially with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired iodinated aminopyridine.

Caption: A generalized workflow for the synthesis of this compound.

Key Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors for oncology.

Synthesis of Sulfoximine-Containing Kinase Inhibitors

A notable application of this compound is in the synthesis of sulfoximine-containing pyridinamine derivatives.[4] Sulfoximines are an emerging class of functional groups in medicinal chemistry, and several kinase inhibitors incorporating this moiety have entered clinical trials for the treatment of cancer.[4] The unique electronic properties of the sulfoximine group can lead to improved potency and selectivity of the drug candidate. The this compound core provides a strategic starting point for the elaboration of these complex molecules.

Precursor for Radioligand Development

The presence of a fluorine atom in the molecule makes it an attractive precursor for the development of ¹⁸F-labeled radioligands for Positron Emission Tomography (PET) imaging.[4] PET is a powerful non-invasive imaging technique used in both preclinical research and clinical diagnostics to visualize and quantify biological processes at the molecular level.

Caption: Key application areas of this compound in drug discovery.

Safe Handling and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound. While a specific safety data sheet (SDS) for this compound should be obtained from the supplier, general precautions for related compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]

For detailed safety information, always refer to the supplier-provided SDS.

Conclusion

This compound is a high-value chemical intermediate with significant potential to accelerate drug discovery programs. Its versatile chemical nature allows for the efficient synthesis of complex and novel molecular architectures. By carefully selecting a reputable supplier, verifying product quality through rigorous analytical methods, and adhering to safe handling practices, researchers can confidently incorporate this powerful building block into their synthetic strategies, paving the way for the development of next-generation therapeutics.

References

Methodological & Application

Introduction: The Strategic Importance of 5-Fluoro-4-iodopyridin-2-amine in Medicinal Chemistry

An in-depth guide to the Suzuki-Miyaura coupling protocol using 5-Fluoro-4-iodopyridin-2-amine for applications in drug discovery and development. This document provides a detailed reaction mechanism, a step-by-step experimental protocol, and a comprehensive troubleshooting guide.

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The incorporation of fluorine into these structures can significantly enhance their therapeutic potential by modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2][3][4] this compound is a valuable building block for drug discovery, combining the beneficial properties of a fluorinated pyridine with a versatile iodine handle for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, enabling the synthesis of diverse libraries of compounds for biological screening.[5][6]

Reaction Mechanism: The Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[7][8] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step in the cycle.[9]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12][13][14][15]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥97% | Commercially Available |

| Arylboronic Acid | ≥97% | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |

| Deionized Water | ||

| Ethyl Acetate | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |

| Silica Gel | 230-400 mesh | Commercially Available |

Reaction Setup and Procedure

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

To the flask, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Degas the reaction mixture by bubbling a gentle stream of argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-fluoro-4-arylpyridin-2-amine.

Summary of Reaction Parameters

| Parameter | Recommended Value | Notes |

| Equivalents of Arylboronic Acid | 1.1 - 1.5 | A slight excess is often used to drive the reaction to completion. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts | Choice of catalyst can depend on the specific arylboronic acid used.[5][16] |

| Catalyst Loading | 1 - 5 mol% | Lower catalyst loadings may be possible with highly active catalysts.[17] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome.[14] |

| Equivalents of Base | 2.0 - 3.0 | |

| Solvent System | 1,4-Dioxane/Water, Toluene/Water, DMF | A mixture of an organic solvent and water is common.[6][18] |

| Solvent Ratio (Organic:Water) | 4:1 to 5:1 | |

| Temperature | 80 - 110 °C | The optimal temperature may vary depending on the reactants and catalyst. |

| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine completion. |

| Expected Yield | 60 - 95% | Yields are highly dependent on the specific substrates and conditions used. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Inappropriate base or solvent | - Use a fresh batch of catalyst.- Ensure thorough degassing of the reaction mixture.- Increase the reaction temperature.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.[19][20] |

| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure the reaction is performed under a strict inert atmosphere.- Reduce the catalyst loading.[10] |

| Protodeboronation of Boronic Acid | - Prolonged reaction time- High temperature- Unstable boronic acid | - Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |

| Formation of Byproducts | - Side reactions of functional groups- Decomposition of starting materials or product | - Protect sensitive functional groups if necessary.- Lower the reaction temperature and/or shorten the reaction time. |

| Difficulty in Purification | - Co-elution of product with byproducts or starting materials | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method. |

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. reddit.com [reddit.com]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 5-Fluoro-4-iodopyridin-2-amine

Introduction: The Strategic Importance of 5-Fluoro-4-iodopyridin-2-amine in Modern Synthesis

This compound is a highly valuable and versatile building block in the fields of medicinal chemistry and materials science.[1] Its trifunctional nature—a nucleophilic amino group, an electron-withdrawing fluorine atom, and a reactive iodo group—offers a powerful platform for the synthesis of complex molecular architectures. The pyridine core is a prevalent motif in numerous FDA-approved drugs, and the strategic placement of these functional groups allows for precise, regioselective modifications, making it an attractive starting material for the development of novel therapeutic agents and functional materials.[1][2][3] The fluorine substituent, in particular, can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity, by virtue of its high electronegativity.[4][5]

This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing this compound, offering detailed protocols and insights into catalyst selection to empower researchers in their synthetic endeavors.

Understanding the Landscape: Challenges and Considerations in Coupling Reactions

The successful functionalization of this compound via palladium-catalyzed cross-coupling hinges on navigating several key challenges inherent to the substrate's electronic and steric properties. The electron-rich nature of the aminopyridine ring can influence the electronics of the palladium catalyst, while the presence of the fluorine atom and the amino group can present steric hindrance and potential for catalyst inhibition through coordination to the metal center.[6]